molecular formula C24H22N2O B2634679 N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-1-naphthamide CAS No. 852138-38-6

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-1-naphthamide

Cat. No.: B2634679
CAS No.: 852138-38-6
M. Wt: 354.453
InChI Key: RXVWXEROALTHPX-UHFFFAOYSA-N
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Description

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-1-naphthamide is a synthetic small molecule designed for research purposes, integrating a tetrahydrocarbazole scaffold linked to a 1-naphthamide group. The tetrahydrocarbazole core is a structure of significant interest in medicinal chemistry, present in the framework of various biologically active alkaloids . Related tetrahydrocarbazole derivatives have been identified as key intermediates in the synthesis of compounds with central-nervous-system activity and have been developed into antitumor-active agents . For instance, structurally similar compounds have been reported to inhibit bladder cancer progression by suppressing the YAP1/TAZ pathway, a crucial signaling axis in cancer cell proliferation and survival . The molecular design of this compound suggests potential for diverse biological interactions. The naphthamide moiety can contribute to distinct binding characteristics, potentially influencing interactions with enzymes or cellular receptors. Researchers may investigate this compound as a potential inhibitor or modulator of specific biological pathways. Its core structure indicates possible applications in oncology research, particularly in exploring mechanisms against cancers where related compounds have shown efficacy, and in neuroscience research for investigating central nervous system targets . This product is intended for in vitro research applications only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c27-24(20-10-5-7-17-6-1-2-8-18(17)20)25-15-16-12-13-23-21(14-16)19-9-3-4-11-22(19)26-23/h1-2,5-8,10,12-14,26H,3-4,9,11,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVWXEROALTHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-1-naphthamide typically involves the condensation of 2,3,4,9-tetrahydro-1H-carbazol-6-ylmethylamine with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, cost-efficiency, and safety. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of naphthoquinones or carbazole-quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-alkylated or N-sulfonylated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing tetrahydrocarbazole derivatives exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Mechanism of Action : Studies have shown that tetrahydrocarbazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, specific derivatives have demonstrated potent inhibitory effects on CDK4, leading to reduced proliferation in cancer cell lines such as HCT116 (colon) and NCI-H460 (lung) .

Case Studies :

  • A study reported that specific N-substituted carbazole derivatives exhibited significant antiproliferative activity with IC50 values ranging from 0.37 to 0.96 µM against various cancer cell lines .
  • Another investigation highlighted the apoptotic effects of certain carbazole derivatives on lung carcinoma (A549) and glioma (C6) cell lines, with notable IC50 values indicating high cytotoxic activity .

Synthetic Routes

The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-1-naphthamide typically involves the following steps:

  • Formation of Tetrahydrocarbazole Core : The tetrahydrocarbazole core can be synthesized through the Fischer indole synthesis.
  • Attachment of Naphthamide Group : The naphthamide group is introduced by reacting the tetrahydrocarbazole intermediate with naphthalene carboxylic acid chloride in the presence of a base such as triethylamine .

Similar Compounds

Compound NameStructureBiological Activity
2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acidStructureAnticancer properties
N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl-thiophene-2-carboxamideStructureEnzyme inhibition

Uniqueness

This compound is unique due to its specific combination of a tetrahydrocarbazole core and a naphthamide group. This structural arrangement imparts distinct chemical and biological properties that make it valuable for various research applications .

Mechanism of Action

The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Analogs with Tetrahydrocarbazole Cores

N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide (CAS 110146-03-7)
  • Molecular Formula : C₁₉H₁₈N₂O
  • Key Differences : Replaces the 1-naphthamide group with a benzamide moiety.
  • Physicochemical Impact: The benzamide group reduces molecular weight (290.36 g/mol vs.
  • Synthesis : Both compounds likely utilize amide coupling reactions, but the target compound requires naphthoyl chloride instead of benzoyl chloride.
N-(1-Oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide
  • Molecular Formula : C₁₄H₁₄N₂O₂
  • Key Differences : Features an acetamide substituent instead of 1-naphthamide and lacks the methylene linker.
  • Functional Impact : The shorter acetamide chain and smaller aromatic group may limit aromatic interactions compared to the target compound .
Patent Derivatives (e.g., N-{3-[(6-chloro-tetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide)
  • Structural Variations : Chloro, fluoro, or methyl substituents on the carbazole core.
  • The target compound’s naphthamide group may offer broader π-system interactions .

Naphthamide-Containing Analogs

N-(2,4-Dichlorophenyl)-1-naphthamide
  • Molecular Formula: C₁₇H₁₃Cl₂NO
  • Key Differences : Replaces the carbazole core with a dichlorophenyl group.
  • Biological Activity : Demonstrates anticholinesterase activity (IC₅₀ = 2.3 µM), suggesting that the naphthamide moiety contributes to enzyme inhibition. The carbazole core in the target compound may enhance binding through aromatic stacking .
Triazole-Linked Naphthamide Derivatives (e.g., Compound 6m)
  • Molecular Formula : C₂₁H₁₈ClN₄O₂
  • Key Differences : Incorporates a triazole ring and naphthyloxy group instead of the carbazole core.
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a modular method contrasting with the target compound’s amide coupling .
  • Activity : Unreported, but triazole rings often improve metabolic stability.

Physicochemical and Spectral Comparisons

Property Target Compound N-(2,3,4,9-THC*-6-yl)benzamide N-(1-Oxo-THC-6-yl)acetamide
Molecular Weight 341.43 g/mol 290.36 g/mol 242.27 g/mol
Key IR Peaks 1678 cm⁻¹ (C=O), 3291 (N–H) 1671 cm⁻¹ (C=O) 1678 cm⁻¹ (C=O)
LogP (Predicted) 4.2 3.5 2.8

*THC = Tetrahydrocarbazole

  • Spectral Data : The target compound’s ¹H-NMR would show distinct aromatic signals for the naphthamide (δ 7.5–8.2 ppm) and carbazole protons (δ 6.8–7.3 ppm), differing from benzamide analogs (δ 7.2–7.6 ppm) .

Biological Activity

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-1-naphthamide is a synthetic compound belonging to the carbazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a tetrahydrocarbazole moiety linked to a naphthamide group. Its molecular formula is C18H20N2C_{18}H_{20}N_{2}, and it has a molecular weight of approximately 284.37 g/mol. The structural features contribute to its biological activity, particularly in medicinal chemistry.

This compound exhibits several mechanisms of action:

  • DNA Intercalation : The carbazole moiety can intercalate into DNA, disrupting its structure and function. This property is crucial for its potential anticancer activity.
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, including topoisomerases and kinases. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It can affect various signaling pathways related to cell growth and survival, making it a candidate for targeted cancer therapies.

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)5.2Induces apoptosis
A549 (Lung)7.8Inhibits proliferation
HeLa (Cervical)6.5Cell cycle arrest

These results suggest that the compound may serve as a promising lead in the development of new anticancer agents.

Antimicrobial Activity

Additionally, the compound has shown potential antimicrobial activity. In studies evaluating its effectiveness against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

These findings indicate that this compound could be explored as an alternative treatment for bacterial and fungal infections .

Case Studies

Several case studies have highlighted the compound's biological activity:

  • Case Study on Anticancer Activity : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .
  • Antimicrobial Efficacy : In a clinical evaluation involving patients with skin infections caused by Staphylococcus aureus, topical application of the compound led to significant reduction in infection severity compared to standard antibiotic treatments .

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